molecular formula C29H32O15 B025736 Camellianin A CAS No. 109232-77-1

Camellianin A

Número de catálogo: B025736
Número CAS: 109232-77-1
Peso molecular: 620.6 g/mol
Clave InChI: RHJULGLSOARXMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

Synthetic Routes and Reaction Conditions: Camellianin A can be isolated from the leaves of Adinandra nitida using high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry . The extraction process involves drying the leaves, followed by solvent extraction using methanol or ethanol. The crude extract is then purified through chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the artificial cultivation of Adinandra nitida in China suggests the potential for large-scale extraction and production of this compound for use in the health food and phytopharmaceutical industries .

Análisis De Reacciones Químicas

Inhibitory Mechanism of Camellianin A against α-Glucosidase

This compound demonstrates significant α-glucosidase inhibitory activity [1, 2, 4]. The IC50 value, a measure of inhibitory effectiveness, is 27.57 ± 0.59 μg/mL, indicating its potential as a natural α-glucosidase inhibitor [1, 2].

1.1. Binding Interactions

This compound interacts with α-glucosidase through van der Waals forces and hydrogen bonds, with a binding site number of 1 [1, 2]. Molecular docking experiments reveal that this compound forms hydrogen bonds with specific amino acid residues in α-glucosidase, including Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444 [1, 2, 4]. These interactions collectively stabilize the binding of this compound to α-glucosidase .

1.2. Quenching Mechanism

The interaction between this compound and α-glucosidase leads to fluorescence quenching, reducing the fluorescence intensity of α-glucosidase . This quenching is primarily attributed to the formation of a complex between this compound and the enzyme, rather than dynamic quenching through molecular collision [1, 2].

1.3. Thermodynamic Parameters

Thermodynamic analysis reveals that the formation of the α-glucosidase/Camellianin A complex is a spontaneous process, as indicated by negative ΔG values . Negative ΔH and ΔS values suggest that hydrogen bonds and van der Waals forces are the dominant forces in the interaction .

Table 1. Quenching constant, binding constant, and thermodynamic parameters of the interaction between this compound and α-glucosidase [1, 2]

Parameter30°C37°C
Quenching rate constant (Kq)> 2.0 × 10^10 L/mol·s> 2.0 × 10^10 L/mol·s
Binding constant (KA)5.52 × 10^6 L/mol1.86 × 10^4 L/mol
Binding-site number (n)~1~1
Entropy change (ΔS)NegativeNegative
Enthalpy change (ΔH)NegativeNegative
Free energy change (ΔG)NegativeNegative

Other Potential Chemical Reactions and Activities

Besides α-glucosidase inhibition, this compound exhibits other biological activities:

  • Antioxidant Activity: this compound can inhibit lipid peroxidation and scavenge free radicals, indicating antioxidant properties .
  • Anticancer Activity: this compound, as a flavonoid, displays anticancer activity .
  • ACE-inhibitory activity: this compound also shows ACE-inhibitory activity .

Future Research Directions

While in vitro studies suggest that this compound possesses α-glucosidase inhibitory activity, in vivo studies are necessary to confirm its hypoglycemic effects [1, 2]. Further research could explore the potential of this compound in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that Camellianin A exhibits notable anti-proliferative effects against various cancer cell lines, particularly human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells.

Case Study Data

Cell LineConcentration (μM)Inhibition Rate (%)
MCF-720033.8
Hep G22008.7

Anti-Diabetic Activity

This compound has been investigated for its potential as an α-glucosidase inhibitor, which is crucial for managing postprandial blood glucose levels.

Inhibitory Effects

  • IC50 Value : The compound demonstrated a significant inhibitory effect on α-glucosidase with an IC50 value of 27.57 ± 0.59 μg/mL, outperforming acarbose (IC50 > 1 mg/mL) .
  • Binding Mechanism : Molecular docking studies revealed that this compound interacts with critical amino acids in the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .

Case Study Data

ParameterValue
IC50 (this compound)27.57 ± 0.59 μg/mL
IC50 (Acarbose)>1 mg/mL

Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, particularly in mitigating liver damage induced by carbon tetrachloride (CCl4).

Case Study Data

Treatment GroupAST Levels (U/L)ALT Levels (U/L)
ControlBaselineBaseline
Model GroupElevatedElevated
This compoundSignificantly ReducedSignificantly Reduced

Comparación Con Compuestos Similares

Camellianin A is unique among flavonoids due to its specific bioactivities and molecular structure. Similar compounds include:

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but with different molecular targets and pathways.

    Kaempferol: A flavonoid with anticancer and cardiovascular protective effects, similar to this compound, but with distinct mechanisms of action.

    Luteolin: Known for its anti-inflammatory and anticancer activities, but with different molecular interactions and targets.

This compound stands out due to its potent α-glucosidase inhibitory activity and its significant presence in Adinandra nitida leaves, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

Camellianin A, a flavonoid predominantly found in the leaves of Adinandra nitida, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, particularly its effects on α-glucosidase inhibition, antioxidant properties, and anticancer effects, supported by detailed research findings and data tables.

1. Inhibitory Mechanism on α-Glucosidase

This compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism and a target for type II diabetes management. The study conducted by Yuan et al. established that this compound exhibits a potent inhibitory effect with an IC₅₀ value of 27.57 ± 0.59 μg/mL , outperforming the standard drug acarbose (IC₅₀ > 1 mg/mL) .

1.1 Binding Affinity and Mechanism

The binding interactions between this compound and α-glucosidase were analyzed using molecular docking techniques. The results indicated that this compound binds to the enzyme through hydrogen bonds and van der Waals forces , specifically interacting with residues such as Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444 .

Table 1: Binding Constants and Thermodynamic Parameters

ParameterValue
IC₅₀ (μg/mL)27.57 ± 0.59
Binding Constant (Kₐ)5.52 × 10⁶ L/mol·s
Binding Site Number (n)~1
Quenching Rate Constant (Kq)>2.0 × 10¹⁰ L/mol·s

The binding affinity was confirmed to be high, indicating that this compound could effectively inhibit α-glucosidase activity, which may lead to potential applications in managing blood sugar levels in diabetic patients .

2. Antioxidant Properties

This compound exhibits strong antioxidant activity, which plays a critical role in reducing oxidative stress-related damage in cells. In studies involving liver injury models induced by carbon tetrachloride (CCl₄), treatment with this compound significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GSH-Px) .

The antioxidant mechanism involves the activation of the Nrf2/HO-1 pathway , which is crucial for cellular defense against oxidative stress. This compound was shown to reduce levels of malondialdehyde (MDA) and reactive oxygen species (ROS), thereby protecting liver tissues from damage .

Table 2: Effects of this compound on Antioxidant Enzyme Activities

EnzymeControl GroupCCl₄ GroupCCl₄ + this compound Group
SODX U/mgY U/mgZ U/mg
CATX U/mgY U/mgZ U/mg
GSH-PxX U/mgY U/mgZ U/mg

3. Anticancer Effects

Research has also highlighted the anticancer potential of this compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Studies indicated that this compound can induce apoptosis in cancer cells in a dose-dependent manner .

3.1 Mechanisms of Induction

The induction of apoptosis involves alterations in the expression levels of key proteins associated with cell survival and death pathways, such as Bcl-2 family proteins . The compound's ability to modulate these pathways presents promising avenues for cancer therapy.

Table 3: Effects of this compound on Cancer Cell Lines

Cell LineTreatment ConcentrationViability (%)Apoptosis Rate (%)
MCF-7X μMY %Z %
HepG2X μMY %Z %

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating and characterizing Camellianin A from natural sources?

Methodological Answer:

  • Isolation: Use column chromatography (e.g., silica gel, HPLC) with gradient elution to separate this compound from crude extracts. Solvent systems should be optimized based on polarity .
  • Characterization: Employ spectroscopic techniques:
    • NMR (¹H, ¹³C, 2D-COSY) for structural elucidation .
    • Mass spectrometry (MS) for molecular weight confirmation .
  • Purity Assessment: Validate via HPLC-DAD/UV with >95% purity thresholds .

Q. Which in vitro assays are most robust for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Cell-Based Assays: Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive/negative controls .
  • Dose-Response Curves: Test across 3–5 logarithmic concentrations to determine IC₅₀/EC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based or colorimetric kits (e.g., COX-2, α-glucosidase) with triplicate replicates .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Synthetic Routes: Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates via TLC/GC-MS .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) and monitor crystal formation via polarized microscopy .
  • Data Reporting: Include spectral raw data in supplementary materials for peer validation .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivities across studies be systematically addressed?

Methodological Answer:

  • Meta-Analysis: Use PRISMA guidelines to aggregate data from ≥5 independent studies. Calculate heterogeneity metrics (I², H-statistics) to quantify variability .
  • Subgroup Analysis: Stratify data by experimental models (e.g., cell lines vs. animal studies) or dosage regimes .
  • Quality Assessment: Apply tools like SYRCLE’s risk-of-bias checklist to evaluate study rigor .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., NF-κB, PI3K) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand stability under physiological conditions .
  • Network Pharmacology: Construct interaction networks (Cytoscape) to identify multi-target pathways .

Q. How can structural optimization improve this compound’s pharmacokinetic properties?

Methodological Answer:

  • SAR Studies: Modify hydroxyl/methoxy groups and test derivatives for solubility (LogP) and metabolic stability (microsomal assays) .
  • Prodrug Design: Introduce ester/protecting groups to enhance bioavailability .
  • In Silico ADMET: Predict absorption/toxicity via SwissADME or ADMETLab .

Q. Data Analysis and Reporting

Q. Which statistical approaches are suitable for interpreting heterogeneous data in this compound studies?

Methodological Answer:

  • Random-Effects Models: Apply when I² > 50% to account for between-study variance .
  • Sensitivity Analysis: Exclude outlier studies and re-calculate effect sizes .
  • Bayesian Meta-Analysis: Use WinBUGS/Stan to model uncertainty in small datasets .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

Methodological Answer:

  • Animal Models: Use OECD guidelines for 90-day oral toxicity tests in rodents, monitoring hematological/histopathological endpoints .
  • Dosing Regimens: Include low, mid, and high doses based on NOAEL from acute studies .
  • Data Archiving: Share raw datasets via repositories like Figshare or Zenodo .

Q. Tables for Methodological Reference

Table 1: Analytical Techniques for this compound Characterization

TechniqueParametersApplicationEvidence
HPLC-DADC18 column, 254 nm detectionPurity assessment
¹³C NMR125 MHz, DMSO-d6 solventStructural confirmation
HR-MSESI+, m/z accuracy < 3 ppmMolecular formula verification

Table 2: Statistical Tools for Data Heterogeneity

ToolUse CaseInterpretationEvidence
I² StatisticQuantifying heterogeneityI² > 75% = high variability
Forest PlotsVisualizing effect sizesOverlap in CI indicates consistency
Egger’s TestDetecting publication biasp < 0.05 suggests bias

Q. Key Recommendations for Researchers

  • Literature Reviews: Prioritize databases like PubMed, Web of Science, and Embase for systematic searches; avoid over-reliance on Google Scholar .
  • Ethical Compliance: Obtain IRB approval for in vivo studies and disclose conflicts of interest .
  • Data Transparency: Publish raw spectra, chromatograms, and assay protocols in supplementary materials .

Propiedades

IUPAC Name

[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJULGLSOARXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Camellianin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

109232-77-1
Record name Camellianin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 197 °C
Record name Camellianin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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